molecular formula C16H19N3O6S B2476950 Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946284-42-0

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2476950
CAS No.: 946284-42-0
M. Wt: 381.4
InChI Key: GTGDGOIXNPYHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a trimethoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-throughput screening and purification techniques like chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-22-11-5-9(6-12(23-2)14(11)24-3)17-13(20)7-10-8-26-15(18-10)19-16(21)25-4/h5-6,8H,7H2,1-4H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGDGOIXNPYHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.